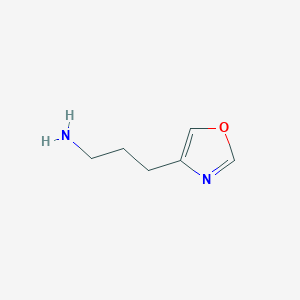

3-(Oxazol-4-yl)propan-1-amine

Description

3-(Oxazol-4-yl)propan-1-amine is a secondary amine featuring an oxazole heterocycle attached to a three-carbon alkyl chain terminating in an amine group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents targeting hepatitis C virus (HCV) entry inhibitors . Its structural versatility allows for modifications at the oxazole ring and the amine terminus, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

3-(1,3-oxazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAIFXHADKSRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368921-94-1 | |

| Record name | 3-(1,3-oxazol-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxazol-4-yl)propan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The compound is often produced under controlled conditions to maintain its stability and effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The propanamine chain and oxazole ring undergo oxidation under controlled conditions:

-

Primary amine oxidation : The terminal amine group (-NH₂) can be oxidized to a nitro group (-NO₂) using potassium permanganate (KMnO₄) in acidic or neutral media.

-

Oxazole ring oxidation : The oxazole ring may undergo partial oxidation to form oxazolone derivatives (e.g., 4H-oxazol-5-one) when treated with strong oxidizing agents like hydrogen peroxide (H₂O₂) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 50–60°C | 3-(Oxazol-4-yl)propan-1-nitroamine | Not reported |

| H₂O₂ | Neutral pH, RT | 4H-oxazol-5-one derivatives | Not reported |

Reduction Reactions

Reduction primarily targets the oxazole ring or the amine group:

-

Oxazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) converts the oxazole ring into a saturated oxazolidine structure.

-

Amine reduction : The primary amine remains stable under typical reduction conditions but can be alkylated or acylated in situ.

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd-C | Ethanol, 1 atm, RT | 3-(Oxazolidin-4-yl)propan-1-amine |

| LiAlH₄ | Dry THF, reflux | No reaction (amine stability) |

Substitution Reactions

The amine group participates in nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | 3-(Oxazol-4-yl)-N-methylpropan-1-amine |

| CH₃COCl | Pyridine, RT | 3-(Oxazol-4-yl)propanamide |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Thermal cyclization : Heating under reflux in acetic anhydride promotes intramolecular cyclization to form bicyclic oxazole derivatives .

-

Metal-catalyzed cyclization : Copper(I) catalysts facilitate coupling with aryl halides to generate polycyclic structures.

Degradation Pathways

Under harsh acidic or basic conditions, the oxazole ring undergoes hydrolysis:

-

Acidic hydrolysis : The ring opens to form β-keto amides (e.g., 3-aminopropionamide derivatives) .

-

Basic hydrolysis : Produces α-hydroxy amides, which further decarboxylate to amines .

| Condition | Product | Mechanism |

|---|---|---|

| HCl (6M), reflux | 3-Aminopropionamide | Oxazole ring protonation and cleavage |

| NaOH (2M), 80°C | 2-Hydroxypropanamide | Nucleophilic attack at C-2 |

Mechanistic Insights

-

Oxazole ring reactivity : The electron-deficient C-2 and C-4 positions are susceptible to nucleophilic attack, while the N-O bond facilitates ring-opening under acidic conditions .

-

Amine group influence : The propanamine chain’s electron-donating effects modulate the oxazole ring’s electrophilicity, directing regioselectivity in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

3-(Oxazol-4-yl)propan-1-amine has been investigated for its potential as a therapeutic agent. The oxazole ring contributes to various pharmacological activities:

- Antimicrobial Activity: Compounds containing oxazole derivatives have shown promise against a range of pathogens, including bacteria and fungi. Research indicates that modifications to the oxazole structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

- Anticancer Properties: Studies have demonstrated that oxazole derivatives exhibit cytotoxic effects on cancer cells. For instance, derivatives have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo .

Biological Research

The compound has been studied for its interactions with biological targets:

- Enzyme Inhibition: this compound is being explored as an inhibitor of specific enzymes involved in disease processes, such as acetylcholinesterase, which plays a role in neurodegenerative diseases like Alzheimer's .

- Mechanism of Action: The interaction with target enzymes often involves binding at the active site, thereby blocking substrate access and preventing normal enzymatic function. This mechanism is crucial for developing compounds aimed at treating conditions like Alzheimer's .

Material Science

In addition to its biological applications, this compound is being utilized in material science:

- Polymer Development: The compound serves as a building block in the synthesis of polymers with tailored properties. Research indicates that incorporating oxazole moieties can enhance thermal stability and mechanical strength of the resulting materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an IC50 of 15 µM. |

| Study B | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with an EC50 of 20 µM. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with a Ki value of 25 nM. |

Mechanism of Action

The mechanism of action of 3-(Oxazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The propanamine chain can further modulate the compound’s binding affinity and specificity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Oxazol-4-yl)propan-1-amine and Analogous Compounds

*Derivatives include piperidine- and tetramethylpiperidine-substituted variants.

Key Observations:

Synthetic Yields: Derivatives of this compound exhibit variable yields (21–80%), influenced by steric and electronic factors. For instance, reactions with 3-(4-methylpiperidin-1-yl)propan-1-amine yielded only 21% , whereas 3-(3-methylpiperidin-1-yl)propan-1-amine achieved 80% . Higher yields correlate with less sterically hindered amines.

Physicochemical Properties :

- This compound derivatives are typically viscous oils or white solids with exceptional HPLC purity (>99.8%), indicating robust synthetic protocols .

- Pyrazole analogs (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine) have lower molecular weights (139.2 g/mol) compared to oxazole derivatives (~261–311 g/mol) but exhibit similar amine functionality .

Structural Impact on Function: Oxazole vs. Pyrazole and oxadiazole analogs may alter electronic distribution, affecting bioavailability or target affinity . Fluorine Substitution: Fluorine in 3-(3-fluorophenyl)propan-1-amine derivatives improves metabolic stability and membrane permeability, a feature absent in non-fluorinated oxazole analogs .

Spectroscopic and Analytical Data

- NMR Profiles: this compound derivatives show distinct δ 2.38–3.48 ppm (alkyl chain protons) and δ 7.21–7.93 ppm (aromatic protons) in ¹H NMR, with carbon shifts at δ 12–160 ppm in ¹³C NMR .

HRMS Validation :

- All compounds in and –6 were confirmed via HRMS, with exact mass matches (<5 ppm error) .

Biological Activity

3-(Oxazol-4-yl)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the oxazole moiety contributes to the compound's ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to:

- Interaction with Enzymes : The oxazole ring can modulate enzyme activity by binding to active sites or allosteric sites, affecting their catalytic functions.

- Receptor Modulation : The amine group can form hydrogen bonds and electrostatic interactions with receptors, influencing signaling pathways .

These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

A notable study evaluated the anticancer potential of various oxazole derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values suggesting potency comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15.6 |

| 5-FU (positive control) | HeLa | 22.6 |

This data suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various molecular targets. These studies suggest favorable interactions with enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Oxazole Derivative A | High | Moderate |

| Oxazole Derivative B | Low | High |

This table highlights that while 3-(oxazol-4-yl)propan-1-amines show moderate antimicrobial activity, they excel in anticancer applications compared to other derivatives.

Q & A

Q. What are the most efficient synthetic routes for 3-(Oxazol-4-yl)propan-1-amine, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The compound is typically synthesized via coupling reactions between oxazole-containing precursors and amine derivatives. For example, in HCV inhibitor development, this compound derivatives were prepared by reacting oxazole-carboxylic acid intermediates (e.g., 1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid) with substituted amines under carbodiimide-mediated coupling conditions. Key variables affecting yield include:

- Catalyst choice : Use of HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for amide bond formation .

- Temperature : Reactions often proceed at room temperature or mild heating (35–50°C) to avoid decomposition .

- Purification : Chromatography (e.g., silica gel with gradient elution) or recrystallization ensures high purity (>95%) .

Q. How can NMR spectroscopy and HRMS be utilized to confirm the structural integrity of this compound derivatives?

Methodological Answer:

- 1H NMR : Key diagnostic signals include:

- 13C NMR : Oxazole carbons appear at δ 125–160 ppm, while propylamine carbons are observed at δ 20–50 ppm .

- HRMS : Exact mass analysis confirms molecular formulas (e.g., [M+H]+ for C29H43N4O2: calculated 479.3381, observed 479.3379) .

Advanced Research Questions

Q. How can computational tools like DFT and Multiwfn aid in analyzing the electronic properties of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity and interaction sites .

- Multiwfn : Visualizes noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) critical for ligand-target binding. For example, steric repulsion in bulky derivatives can be quantified to optimize pharmacokinetics .

Q. How can contradictory data on reaction yields (e.g., 22% vs. 80%) for similar derivatives be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Steric hindrance : Bulky substituents (e.g., 3-azabicyclo[3.3.1]nonane) reduce accessibility to reactive sites, lowering yields (e.g., 22% for compound 7m) .

- Amine nucleophilicity : Electron-rich amines (e.g., 3-(3-methylpiperidin-1-yl)propan-1-amine) enhance coupling efficiency (80% yield for compound 7j) .

- Reaction time : Extended reaction durations (e.g., 48 hours) improve conversion in sterically hindered systems .

Q. What strategies are effective for improving the metabolic stability of this compound-based drug candidates?

Methodological Answer:

Q. How do crystallographic techniques (e.g., SHELX) validate the solid-state structure of this compound derivatives?

Methodological Answer:

- SHELX refinement : Resolves bond lengths and angles with precision (e.g., C-N bond length ~1.47 Å in oxazole rings) .

- Twinned data analysis : Critical for resolving crystal packing defects in high-symmetry derivatives .

Data Contradictions and Resolution

Q. Why do certain derivatives exhibit lower inhibitory potency despite high synthetic purity (>99.8%)?

Methodological Answer:

- Conformational flexibility : Overly rigid structures (e.g., bicyclic amines in compound 7m) may reduce target binding .

- Solubility limitations : Hydrophobic substituents (e.g., naphthyl groups in compound 7i) can impair aqueous solubility, reducing bioavailability .

Key Research Findings

| Derivative | Yield (%) | Key Structural Feature | Application | Reference |

|---|---|---|---|---|

| 7j | 80 | 3-(3-Methylpiperidinyl) | HCV entry inhibitor | |

| 7m | 22 | 3-Azabicyclo[3.3.1]nonane | HCV inhibitor | |

| OCM-31 | 20 | Pyrazine-propyl chain | GSK-3β inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.